[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₂H₂₀N₂O₂ (based on structural analogs in –9), with a molecular weight of 240.3 g/mol .
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMXGMQFFSA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions using acetic anhydride or acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₂H₁₈N₂O₂
Molecular Weight : 226.29 g/mol
CAS Number : 1354000-48-8
The compound features a cyclopropyl group attached to a piperidine ring, along with an amino-acetic acid moiety. This configuration imparts unique reactivity and biological activity, making it a valuable compound for research.
Chemistry
In the realm of chemistry, [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure enables the development of novel compounds with potential therapeutic properties.
Biology
The compound is utilized in biological studies to investigate receptor binding and enzyme inhibition. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various central nervous system disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter activity, which could lead to new treatments for conditions such as depression and anxiety.
Research has demonstrated that derivatives of this compound exhibit significant biological activity:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are shown below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 125 |
| Compound C | Pseudomonas aeruginosa | 150 |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Anticancer Activity
Another investigation assessed anticancer properties where this compound was found to induce apoptosis in cancer cell lines. Mechanisms involved mitochondrial dysfunction and caspase activation.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various piperidine-based compounds, this compound demonstrated promising antimicrobial activity against Bacillus subtilis and Enterococcus faecalis, indicating its potential as an antibiotic candidate.
Case Study 2: Anticancer Activity
A separate study highlighted the compound's ability to induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Stereochemical Impact: The (S)-configuration in the target compound contrasts with the (R)-isomer in [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid . Enantiomeric differences often lead to divergent receptor affinities; for example, (R)-isomers may exhibit altered pharmacokinetics or off-target effects.
Substituent Effects: Benzyl vs. Cyclopropyl-methyl: The benzyl group in the (R)-analog increases molecular weight (288 vs. 240 g/mol) and lipophilicity (clogP ~2.5 vs. Acetyl vs. Methyl: The acetyl group in [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid introduces a polar carbonyl, improving solubility (logS ~-2.5 vs. ~-3.0) and resisting oxidative metabolism compared to the methyl group .
Synthetic Utility :
Pharmacological and Biochemical Insights
- Receptor Targeting : Analogs like 8b () with carbamoylbenzyl groups show potent inhibition of mu opioid/chemokine receptors, suggesting the target compound’s piperidine-acetic acid core may similarly modulate pain pathways .
- Targeted Protein Degradation : The synthesis of cereblon ligands () highlights the utility of piperidin-1-yl-acetic acid derivatives in PROTAC design, where substituent bulk and chirality dictate E3 ligase recruitment efficiency .
Biological Activity
[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, also known as (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid, is a compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound features a piperidine ring substituted with a cyclopropylmethyl group and an acetic acid moiety, which contributes to its unique chemical reactivity and biological interactions.
The primary mechanism of action for this compound involves its interaction with lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases. LSD1 plays a critical role in epigenetic regulation by demethylating lysine residues on histones, thereby influencing gene expression.
Inhibition Studies
Research indicates that this compound acts as an inhibitor of LSD1. Binding affinity studies have utilized techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays to quantify the compound's inhibitory effects on enzymatic activity. These studies suggest that the compound has a high binding affinity for LSD1, potentially leading to decreased cancer cell proliferation and enhanced apoptosis in tumor cells.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound's structural features may enhance its ability to interact with protein targets involved in cancer progression.
Neuropharmacological Effects
The piperidine derivatives, including this compound, have also been studied for their potential neuropharmacological effects. These compounds may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Primary Target | Lysine-specific demethylase 1 (LSD1) |
| Biological Activities | Anticancer, neuropharmacological |
| Binding Assays | SPR, ELISA, fluorescence polarization |
Case Studies
- Inhibition of LSD1 : A study demonstrated that this compound inhibited LSD1 activity in hypopharyngeal tumor cells, leading to reduced cell viability and increased apoptosis compared to controls.
- Neuropharmacological Evaluation : Another investigation assessed the compound's effects on neurotransmitter systems, revealing potential anxiolytic properties through modulation of specific receptor pathways .
Q & A
Q. What are the common synthetic routes for [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, and how are intermediates validated?
- Methodological Answer :
Synthesis typically involves coupling piperidine derivatives with cyclopropyl-methyl-amine groups followed by acetic acid functionalization. For example, a multi-step procedure using THF as a solvent and anhydrides (e.g., glycolic anhydride) for carboxylation is effective . Intermediate validation employs techniques like H/C NMR to confirm stereochemistry and functional group integrity. Chiral HPLC is critical for verifying enantiomeric purity, as seen in analogous piperidine-carboxylic acid syntheses .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Structural Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex proton environments, particularly for the cyclopropyl and piperidine moieties .
- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., using C18 columns) ensures >95% purity. Buffer systems like ammonium acetate (pH 6.5) optimize separation of polar intermediates .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spill management .
- Storage : Store at -20°C under inert gas (N or Ar) to prevent degradation. Lyophilization is recommended for long-term stability of acid derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., opioid or chemokine receptors). For example, COX-2 selectivity was achieved in similar piperidine derivatives by optimizing hydrophobic interactions with the catalytic pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability under physiological conditions. Analyze root-mean-square deviation (RMSD) to identify flexible regions impacting activity .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Compare in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., rat paw edema models) results. Adjust parameters like buffer pH or animal strain to isolate confounding variables .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies. For instance, esterase-mediated hydrolysis of acetic acid derivatives can alter pharmacokinetics .
Q. What strategies are effective for optimizing stereochemical control during large-scale synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee). For example, (S)-configured piperidines achieved >98% ee using this approach .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents like tartaric acid to isolate the desired enantiomer. Monitor ee via polarimetry or chiral GC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
